[1] Bhalodia, M. M., et al. (2006). A new chromogenic assay to determine L-asparaginase activity. Journal of microbiological methods, 67(1), 72-76.
BTB can be a valuable tool in studying cellular processes like photosynthesis and respiration. In photosynthesis, plants absorb carbon dioxide (CO2) and release oxygen. BTB can be used to demonstrate this process. As CO2 dissolves in water, it forms carbonic acid, causing the solution to become more acidic and the BTB indicator to change color (typically from green to yellow) [2]. Conversely, during respiration, cells release CO2. By monitoring the color change of BTB solution exposed to exhaled breath, researchers can indirectly measure respiratory activity [2].
Bromothymol blue is a synthetic dye widely used as a pH indicator, particularly in biological and chemical applications. Its chemical formula is , and it is classified as a weak acid. The compound exhibits distinct color changes depending on the pH of the solution: it appears yellow in acidic conditions (pH < 6.0), green in neutral solutions (around pH 7.0), and blue in basic conditions (pH > 7.6) . This colorimetric behavior is attributed to its ability to exist in protonated and deprotonated forms, which are responsible for the observed colors.
BTB acts as a weak acid that changes its color based on the availability of protons (H+) in the surrounding solution. In acidic environments, BTB accepts a proton, altering its electronic structure and causing it to absorb light in the yellow spectrum, resulting in a yellow color. Conversely, in basic environments, BTB loses a proton, leading to the absorption of light in the blue spectrum, resulting in a blue color []. This color change allows for a straightforward visual assessment of the solution's pH.
Bromothymol blue functions as a pH indicator by undergoing protonation and deprotonation reactions. In acidic solutions, the compound exists predominantly in its protonated form, leading to a yellow appearance due to its absorption spectrum peaking at 427 nm . Conversely, in basic environments, the deprotonated form prevails, which absorbs light at 602 nm, resulting in a blue color. The transition between these states is reversible and can be represented as follows:
Additionally, when carbon dioxide is dissolved in water, it forms carbonic acid, which lowers the pH and causes bromothymol blue to shift from blue to yellow, demonstrating its utility in monitoring respiratory activities
Bromothymol blue has notable biological applications due to its sensitivity to changes in pH. It is commonly used in laboratory settings to observe photosynthetic activity; for example, when plants produce oxygen during photosynthesis, the surrounding solution becomes less acidic, shifting the color of bromothymol blue towards blue . Furthermore, it serves as an indicator for detecting carbon dioxide levels in various biological processes, such as cellular respiration.
The synthesis of bromothymol blue involves the bromination of thymol blue using elemental bromine in glacial acetic acid. This reaction introduces bromine atoms into the thymol molecule, resulting in the formation of bromothymol blue . The procedure typically includes:
Bromothymol blue has diverse applications across various fields:
Research has shown that bromothymol blue interacts with various substances based on their pH-affecting properties. For instance, it can be used alongside other indicators like phenol red to monitor enzymatic activities where shifts in pH indicate metabolic changes . Additionally, studies have demonstrated its effectiveness in tracking carbon dioxide levels as they influence solution acidity
Bromothymol blue shares structural similarities with several other pH indicators. Below is a comparison highlighting its uniqueness:
Compound | Color Change Range | Unique Features |
---|---|---|
Bromothymol Blue | Yellow (acidic) to Blue (basic) | Sensitive to CO2; commonly used in biological studies |
Thymol Blue | Yellow (pH < 8.0) to Blue (pH > 9.6) | Wider basic range; less sensitive to CO2 |
Bromocresol Green | Yellow (acidic) to Blue (basic) | Similar color change but operates at different pH ranges |
Phenol Red | Yellow (acidic) to Red (basic) | More pronounced color change; used primarily in cell culture |
Chlorophenol Red | Yellow (pH < 6.8) to Red (pH > 8.0) | Operates at lower pH range; less commonly used than bromothymol blue |
Bromothymol blue is particularly unique due to its specific sensitivity to carbon dioxide levels and its application in biological contexts, making it an essential tool for educators and researchers alike .
Bromothymol blue exhibits the molecular formula C₂₇H₂₈Br₂O₅S with a molecular weight of 624.38 grams per mole [1] [2] [3]. The compound is systematically named as 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis(2-bromo-3-methyl-6-(1-methylethyl)phenol) [4] [5]. Alternative nomenclature includes 3,3'-dibromothymolsulfonphthalein and dibromothymolsulfophthalein [6] [7].
The constitutional isomerism of bromothymol blue is particularly significant due to its tautomeric properties [12] [26]. The compound exists in different structural forms depending on the solution pH, representing a form of constitutional isomerism where bonds are formed between different atoms while maintaining the same molecular formula [6] [10]. In acidic conditions, bromothymol blue adopts a pure quinoid form, while in alkaline solutions, it exists as a quinoid-phenolate form [12]. This tautomeric behavior involves the interconversion between benzenoid and quinoid forms, where the indicators exhibit light coloration in benzenoid form and dark coloration in quinoid form [26].
The equilibrium between protonated and deprotonated forms represents another aspect of constitutional isomerism in bromothymol blue [2] [29]. The protonated form (HBB) and the deprotonated form (BB⁻) differ in their connectivity patterns, with the deprotonation mechanism involving an intermediate that accounts for the greenish color observed in neutral solutions [2].
Table 1: Molecular Parameters of Bromothymol Blue
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₇H₂₈Br₂O₅S | [1] [2] [3] |
Molecular Weight | 624.38 g/mol | [1] [2] [7] |
Exact Mass | 622.002419 | [4] [5] |
Monoisotopic Mass | 622.002419 | [4] [5] |
Chemical Abstracts Service Number | 76-59-5 | [9] [21] [25] |
Bromothymol blue crystallizes as a white crystalline solid with a density of 1.25 grams per cubic centimeter [7] [32]. The melting point ranges from 200 to 204 degrees Celsius, indicating good thermal stability [41] [42] [43]. The compound exhibits a bulk density of 450 kilograms per cubic meter [42] [43].
The spatial configuration of bromothymol blue involves a complex three-dimensional arrangement centered around a benzoxathiol ring system [20] [22]. The molecule contains three aromatic benzene rings, with the central benzoxathiol ring system serving as the structural backbone [24] [32]. The sulfur atom in the central ring system is bonded to two oxygen atoms through double bonds, forming a sulfone group, while an additional oxygen atom is connected via a single bond [20] [24].
The crystallographic structure reveals that the two terminal phenolic rings are positioned symmetrically around the central benzoxathiol core [20] [25]. Each terminal ring contains a bromine atom at the 3-position, a methyl group at the 2-position, a hydroxyl group at the 4-position, and an isopropyl group at the 6-position [9] [20] [24]. This spatial arrangement creates a molecule with significant steric bulk and defined geometric constraints.
Table 2: Physical Properties and Crystallographic Data
Property | Value | Reference |
---|---|---|
Density | 1.25 g/cm³ | [7] [32] |
Melting Point | 200-204°C | [41] [42] [43] |
Bulk Density | 450 kg/m³ | [42] [43] |
Flash Point | 325.3±31.5°C | [41] |
Boiling Point | 614.3±55.0°C | [41] [42] |
Refractive Index | 1.634 | [41] |
The electronic structure of bromothymol blue is characterized by an extensive conjugated π-system that spans across the entire molecular framework [2] [11] [12]. The conjugation arises from the overlap of p-orbitals across the alternating single and multiple bonds throughout the benzoxathiol core and the attached phenolic rings [11]. This delocalized π-electron system is responsible for the characteristic optical properties and color changes observed in different pH environments [2] [12].
Quantum chemical calculations using time-dependent density functional theory have revealed specific electronic transitions that account for the spectroscopic behavior of bromothymol blue [12] [15]. The protonated form exhibits peak absorption at 427 nanometers, corresponding to π→π* electronic transitions that result in yellow light transmission in acidic solutions [2] [20]. The deprotonated form shows peak absorption at 602 nanometers, reflecting different electronic transitions that produce blue light transmission in basic solutions [2] [20].
The conjugation effects are enhanced by the presence of electron-donating and electron-withdrawing substituents [2] [11]. The bromine atoms serve as moderate electron-withdrawing groups, while the alkyl substituents (methyl and isopropyl groups) act as moderate electron-donating groups [2]. This combination of substituent effects contributes to the indicator's active pH range from 6.0 to 7.6 [2] [7].
The extended conjugation system creates a highly delocalized molecular orbital structure where π-electrons are not localized to specific bonds or atoms but are distributed across the entire conjugated framework [11] [12]. This delocalization significantly influences the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, directly affecting the compound's optical and electronic properties [15] [18].
Table 3: Electronic and Spectroscopic Properties
Property | Acidic Form | Basic Form | Reference |
---|---|---|---|
Peak Absorption Wavelength | 427 nm | 602 nm | [2] [20] |
Color | Yellow | Blue | [2] [7] |
Extinction Coefficient (419-425 nm) | ≥17,000 M⁻¹cm⁻¹ | - | [42] |
Extinction Coefficient (326-332 nm) | ≥8,000 M⁻¹cm⁻¹ | - | [42] |
pH Transition Range | 6.0-7.6 | 6.0-7.6 | [2] [7] |
Bromothymol blue contains several distinct functional groups that contribute to its chemical behavior and properties [20] [22] [24]. The primary functional groups include phenolic hydroxyl groups, a sulfone group, bromine substituents, and alkyl groups arranged in a specific pattern across the molecular structure [9] [20] [25].
The phenolic hydroxyl groups are located on the terminal benzene rings at the 4-position relative to the central carbon bridge [20] [24]. These hydroxyl groups are responsible for the acid-base indicator properties of the compound, as they can undergo protonation and deprotonation depending on the solution pH [2] [29]. The phenolic nature of these groups provides the compound with its weak acid characteristics [2] [21].
The sulfone functional group, characterized by a sulfur atom bonded to two oxygen atoms through double bonds, is positioned within the central benzoxathiol ring system [20] [22]. This group contributes to the compound's stability and influences its electronic properties through its electron-withdrawing nature [2] [22]. An additional oxygen atom connected to the sulfur through a single bond completes the benzoxathiol ring structure [20] [25].
The bromine substituents are positioned at the 3-position on each terminal phenolic ring [9] [20] [24]. These halogen atoms serve as moderate electron-withdrawing groups that influence the electronic distribution within the molecule and affect the pH range over which the indicator functions [2]. The presence of bromine atoms also contributes to the compound's molecular weight and overall chemical stability [20] [24].
Alkyl substituents include methyl groups at the 2-position and isopropyl groups at the 6-position on each terminal ring [9] [20] [24]. These electron-donating groups balance the electron-withdrawing effects of the bromine atoms and contribute to the fine-tuning of the indicator's transition pH range [2]. The isopropyl groups, also known as 1-methylethyl groups, provide steric bulk that influences the molecular conformation and packing arrangements [20] [24].
Table 4: Functional Group Distribution in Bromothymol Blue
Functional Group | Position | Count | Chemical Effect | Reference |
---|---|---|---|---|
Phenolic Hydroxyl (-OH) | 4-position on terminal rings | 2 | Acid-base properties | [2] [20] [24] |
Sulfone (SO₂) | Central benzoxathiol ring | 1 | Electron-withdrawing, stability | [20] [22] |
Bromine (-Br) | 3-position on terminal rings | 2 | Moderate electron-withdrawal | [2] [9] [20] |
Methyl (-CH₃) | 2-position on terminal rings | 2 | Electron-donating | [9] [20] [24] |
Isopropyl (-CH(CH₃)₂) | 6-position on terminal rings | 2 | Electron-donating, steric bulk | [9] [20] [24] |
Irritant